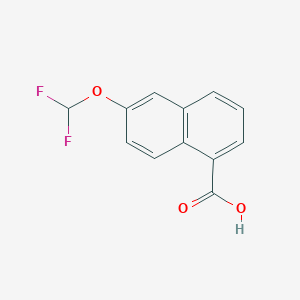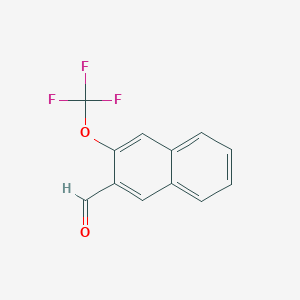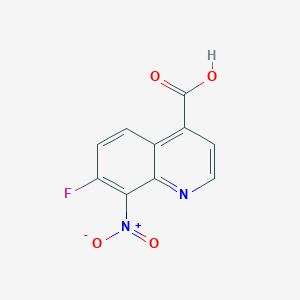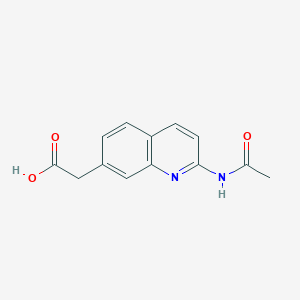
2-(Difluoromethoxy)naphthalene-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Eine gängige Methode ist die Suzuki–Miyaura-Kupplungsreaktion, die weit verbreitet für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt wird . Diese Reaktion beinhaltet die Verwendung von Borreagenzien und Palladiumkatalysatoren unter milden und funktionsgruppenverträglichen Bedingungen .
Vorbereitungsmethoden
Die spezifischen Bedingungen und Reagenzien, die verwendet werden, können je nach gewünschter Ausbeute und Reinheit des Endprodukts variieren .
Chemische Reaktionsanalyse
Reaktionstypen
2-(Difluormethoxy)naphthalin-5-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Substitution: Die Difluormethoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen können Nukleophile wie Amine oder Thiole unter basischen oder sauren Bedingungen beinhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können bei der Oxidation Chinone entstehen, während die Reduktion Alkohole oder andere reduzierte Derivate liefern kann.
Wissenschaftliche Forschungsanwendungen
2-(Difluormethoxy)naphthalin-5-carbonsäure wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt, darunter:
Biologie: Die Verbindung wird aufgrund ihrer einzigartigen strukturellen Eigenschaften zur Untersuchung biologischer Pfade und Interaktionen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(Difluormethoxy)naphthalin-5-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Die Difluormethoxygruppe kann die Reaktivität der Verbindung und die Bindungsaffinität zu verschiedenen biologischen Zielstrukturen beeinflussen, wodurch möglicherweise die Enzymaktivität und Rezeptorinteraktionen beeinflusst werden . Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)naphthalene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)naphthalene-5-carboxylic acid is utilized in various scientific research fields, including:
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)naphthalene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Naphthalincarbonsäure: Eine ähnliche Verbindung mit einer Carbonsäuregruppe am Naphthalinring, aber ohne die Difluormethoxygruppe.
6-(Difluorphosphono-methyl)naphthalin-2-carbonsäure: Ein weiteres Naphthalinderivat mit einer Difluorphosphonogruppe anstelle der Difluormethoxygruppe.
Einzigartigkeit
2-(Difluormethoxy)naphthalin-5-carbonsäure ist aufgrund des Vorhandenseins der Difluormethoxygruppe einzigartig, die ihre chemischen und biologischen Eigenschaften im Vergleich zu anderen Naphthalinderivaten erheblich verändern kann. Diese Gruppe kann die Stabilität, Reaktivität und die potenziellen Wechselwirkungen der Verbindung mit biologischen Zielstrukturen verbessern, was sie für verschiedene Forschungs- und Industrieanwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C12H8F2O3 |
|---|---|
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
6-(difluoromethoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-8-4-5-9-7(6-8)2-1-3-10(9)11(15)16/h1-6,12H,(H,15,16) |
InChI-Schlüssel |
IPACAZDTCRUKSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)


